2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid
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Overview
Description
2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid is a boronic acid derivative that contains a phenyl group substituted with a fluoro and phenylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-nitrophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(phenylcarbamoyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: The reactions are typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals,
Properties
Molecular Formula |
C13H11BFNO3 |
---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
[2-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) |
InChI Key |
BHIHYPQVWLJAKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
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